Ozagrel Impurity Reference Standard: Regulatory Identity That No In-Class Analog Possesses
4-(Hydroxymethyl)cinnamic acid is the officially designated impurity reference standard for Ozagrel (a thromboxane A₂ synthase inhibitor). The patent CN111855842A explicitly lists this compound among the critical related substances requiring chromatographic separation and quantification in Ozagrel sodium raw material and finished product [1]. No other hydroxycinnamic acid (4-hydroxycinnamic acid, ferulic acid, caffeic acid, sinapic acid) holds this regulatory designation. The HPLC method described uses an octadecylsilane column with 0.3% ammonium acetate/methanol gradient, detection at 272 nm and 220 nm, achieving effective separation of this impurity from Ozagrel and other related substances [1].
| Evidence Dimension | Regulatory designation as pharmacopeial impurity reference standard |
|---|---|
| Target Compound Data | Ozagrel Impurity VI / Impurity 19; required for Ozagrel sodium QC release testing per CN111855842A |
| Comparator Or Baseline | 4-Hydroxycinnamic acid, ferulic acid, caffeic acid: No Ozagrel impurity designation; not listed in Ozagrel monographs |
| Quantified Difference | Categorical (present vs. absent); this compound is the sole 4-substituted cinnamic acid designated as an Ozagrel impurity reference standard |
| Conditions | Regulatory context: pharmaceutical impurity profiling for ANDA/DMF submissions per ICH Q3A/Q3B guidelines |
Why This Matters
For pharmaceutical QC laboratories and generic drug developers, only the designated impurity reference standard is acceptable for method validation and batch release testing; procurement of a non-designated analog would fail regulatory audit.
- [1] CN111855842A. (2020). Detection method and application of related substances of ozagrel sodium. China National Intellectual Property Administration. See claims listing impurity A, impurity B, and related substances. View Source
